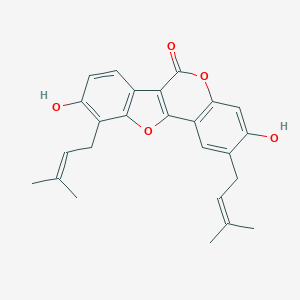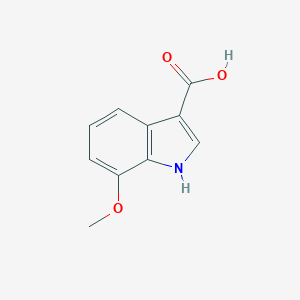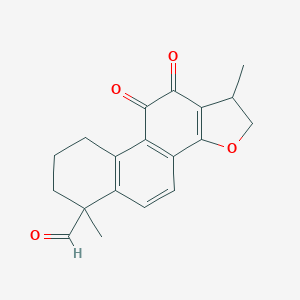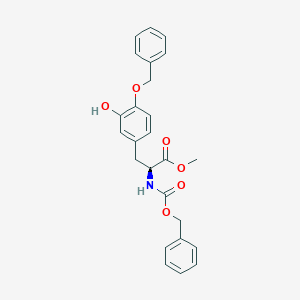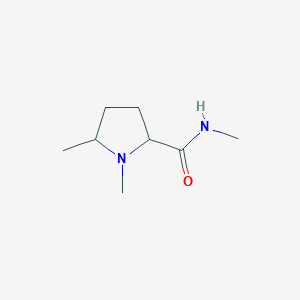
N,1,5-Trimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide is not well understood. However, it is believed to function as a nucleophile in various chemical reactions, due to the presence of a carbonyl group in its structure. It has also been shown to interact with various enzymes and proteins, which may play a role in its biological activity.
Biochemical and Physiological Effects:
N,1,5-Trimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
N,1,5-Trimethylpyrrolidine-2-carboxamide has several advantages as a chemical reagent in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been shown to be a versatile building block in the synthesis of various organic compounds. However, it also has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential as a chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules. Further research is needed to fully understand the mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide and its potential applications in various fields of science.
Conclusion:
In conclusion, N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects. While it has several advantages as a chemical reagent in lab experiments, it also has some limitations that may limit its use in certain experiments. There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide, and further research is needed to fully understand its potential applications in various fields of science.
Synthesis Methods
The synthesis of N,1,5-Trimethylpyrrolidine-2-carboxamide is a well-established process that involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been widely used in the production of N,1,5-Trimethylpyrrolidine-2-carboxamide and has proven to be efficient and reliable.
Scientific Research Applications
N,1,5-Trimethylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied as a potential chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules.
properties
CAS RN |
126406-56-2 |
|---|---|
Product Name |
N,1,5-Trimethylpyrrolidine-2-carboxamide |
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N,1,5-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-6-4-5-7(10(6)3)8(11)9-2/h6-7H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
VWWUEERFPLIMBD-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C(=O)NC |
Canonical SMILES |
CC1CCC(N1C)C(=O)NC |
synonyms |
2-Pyrrolidinecarboxamide,N,1,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



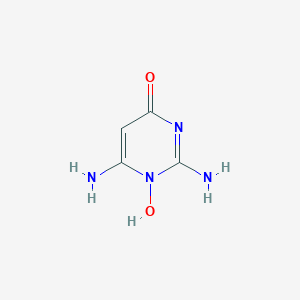
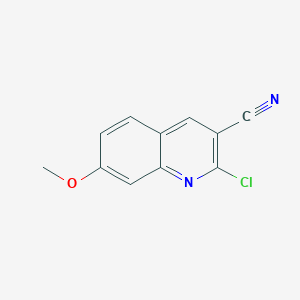
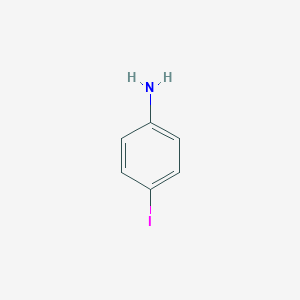
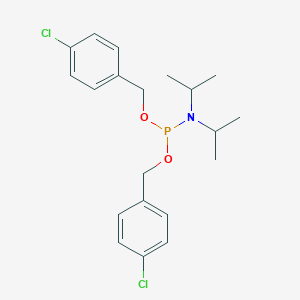

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

